molecular formula C13H10N2O7S B194466 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 28328-53-2

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No.: B194466
CAS No.: 28328-53-2
M. Wt: 338.29 g/mol
InChI Key: NXJUSSNAIUIVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry

In chemistry, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid serves as an important intermediate in the synthesis of bumetanide, a potent loop diuretic. The compound's ability to undergo various chemical reactions such as reduction, substitution, and hydrolysis makes it a versatile building block for developing other pharmaceuticals .

Biology

The compound has been studied for its biological effects, particularly in cellular processes and enzyme inhibition. Research indicates that it may influence pathways related to inflammatory responses and cellular signaling. For instance, its derivatives have shown potential in enhancing immune responses by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in immune cells .

Medicine

In the medical field, this compound is investigated for its role in developing therapeutic agents. Its structural similarities to known diuretics suggest potential applications in treating conditions like hypertension and edema. Furthermore, studies have explored its use as an impurity marker in pharmaceutical formulations of bumetanide .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis pathway for this compound demonstrated improved yields by adjusting reaction conditions such as temperature and reagent concentrations. This optimization is crucial for industrial scalability and cost-effectiveness in pharmaceutical manufacturing.

Research assessing the biological activity of derivatives derived from this compound found enhanced NF-kB activation in immune cells when used as co-adjuvants with established TLR agonists. This suggests potential applications in vaccine development and immunotherapy .

Biological Activity

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with significant biological activity, particularly in pharmacology. Its structure includes a nitro group, a phenoxy group, and a sulfamoyl group, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activities of this compound, including its anti-inflammatory and antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₀N₂O₇S
  • Molecular Weight : 338.29 g/mol
  • IUPAC Name : this compound

The compound's complex structure allows it to interact effectively with various biological targets. The presence of the nitro and sulfamoyl groups is particularly notable for their roles in biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary findings suggest it may inhibit the growth of certain bacteria, making it a candidate for further exploration in the development of new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Nitro Group : Can undergo redox reactions, generating reactive intermediates that interact with biological molecules.
  • Sulfamoyl Group : Forms hydrogen bonds and electrostatic interactions with proteins, influencing their function.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Nitration : Introduction of the nitro group.
  • Formation of the Phenoxy Group : Achieved through nucleophilic substitution reactions.
  • Sulfamoylation : Addition of the sulfamoyl group to the benzoic acid structure.

These reactions can be optimized for yield and purity by controlling temperature, pH, and reaction time.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundNitro, phenoxy, sulfamoyl groupsAnti-inflammatory, antimicrobial
BumetanideSulfonamide groupLoop diuretic
FurosemideSulfonamide groupLoop diuretic
SulfamethoxazoleSulfonamide moietyAntibiotic

This table highlights how the specific combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves substituting the chlorine atom in 4-chloro-3-nitro-5-sulfamoylbenzoic acid with phenol. A typical procedure includes heating a mixture of the precursor (140 g), phenol (100 g), sodium bicarbonate (170 g), and water (1,000 mL) at 85°C for 16 hours. After cooling, the sodium salt is precipitated, filtered, and washed with ice water. The free acid is obtained by dissolving the salt in boiling water (3,000 mL) and acidifying with 4 N HCl. The final product melts at 255–256°C . Optimization focuses on maintaining a pH >8 to prevent premature acid precipitation and ensuring stoichiometric excess of phenol for complete substitution.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Characterization employs spectroscopic methods:

  • FT-IR : Confirms sulfamoyl (-SO2_2NH2_2) and nitro (-NO2_2) groups via peaks at 1350–1300 cm1^{-1} (S=O stretching) and 1550–1500 cm1^{-1} (N-O asymmetric stretching).
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and phenoxy substituents. 13^{13}C NMR resolves the benzoic acid carbonyl (δ ~170 ppm).
  • Mass Spectrometry : High-resolution MS validates the molecular ion [M+H]+^+ at m/z 338.29 (C13_{13}H10_{10}N2_2O7_7S) .

Q. What analytical methods are recommended for detecting the compound in pharmaceutical impurity profiling?

Methodological Answer: Reverse-phase HPLC with UV detection is standard. For example:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% phosphoric acid and acetonitrile.
  • Detection : 254 nm for nitro group absorption.
    This method resolves the compound from related impurities like 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide Related Compound A) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound for dual enzyme inhibition (e.g., urease and antibacterial targets)?

Methodological Answer: SAR studies involve synthesizing Schiff base derivatives by condensing the sulfamoyl group with aldehydes/ketones. Key steps:

  • Synthetic Diversification : Use substituents with varying electronic (e.g., electron-withdrawing nitro) and steric profiles.
  • Biological Assays :
    • Urease Inhibition : Weatherburn method (ammonia release quantification).
    • Antibacterial Activity : Minimum inhibitory concentration (MIC) against H. pylori or E. coli.
  • Computational Modeling : Molecular docking to assess binding to urease active sites (e.g., jack bean urease PDB: 4H9M) .

Q. How can contradictions in bioactivity data between in vitro and in silico studies be resolved?

Methodological Answer: Discrepancies often arise from solubility or assay interference. Mitigation strategies:

  • Solubility Enhancement : Use DMSO co-solvents (<1% v/v) to prevent aggregation.
  • Counter-Screening : Include negative controls (e.g., heat-denatured enzymes) to rule out non-specific effects.
  • Dose-Response Validation : Perform IC50_{50} curves in triplicate to confirm potency thresholds.
    Cross-validation with molecular dynamics simulations (e.g., GROMACS) can reconcile computational predictions with experimental data .

Q. What strategies are effective for stabilizing the compound during long-term storage, given its sensitivity to hydrolysis?

Methodological Answer: Stability is maintained by:

  • Storage Conditions : 2–8°C in airtight, amber glass containers with desiccants (e.g., silica gel).
  • Lyophilization : Freeze-drying aqueous solutions to prevent hydrolysis of the sulfamoyl group.
  • Periodic Purity Checks : Monthly HPLC analysis to detect degradation products (e.g., 3-amino-4-phenoxy-5-sulfamoylbenzoic acid) .

Q. How can computational methods predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer: Use tools like:

  • CYP450 Metabolism Prediction : SwissADME or ADMET Predictor™ to identify likely oxidation sites (e.g., nitro reduction to amine).
  • Toxicity Profiling : ProTox-II for hepatotoxicity or mutagenicity alerts (e.g., nitroarenes as potential mutagens).
    Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Properties

IUPAC Name

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJUSSNAIUIVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951022
Record name 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28328-53-2
Record name 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28328-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-4-phenoxy-5-sulphamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(AMINOSULFONYL)-5-NITRO-4-PHENOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P531HR643J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-nitro-5-sulphamyl-benzoic acid (140 g), phenol (100 g), sodium bicarbonate (170 g), and water (1000 ml) was heated to 85°C while stirring and kept at this temperature for 16 hours. After cooling to 4°C, the precipitated sodium salt of 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid was filtered off and washed with ice-water. The sodium salt was dissolved in boiling water (3000 ml), and the 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid was precipitated by the addition of 4N hydrochloric acid. After cooling, the acid was isolated by suction and dried. The melting point was 255°-256°C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
Reactant of Route 6
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.